

# Navigating Statistical Analysis with Small Sample Sizes in Preclinical Research

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Not found*

Cat. No.: *B1254451*

[Get Quote](#)

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

## Introduction: The Challenge of Small Samples

In preclinical research, particularly in drug development, ethical and logistical constraints often necessitate the use of small sample sizes. While essential for initial efficacy and safety assessments, small samples present significant statistical challenges. The primary limitation is low statistical power, which is the ability of a study to detect a true effect if one exists.<sup>[1]</sup> With a small number of subjects, the study may fail to identify a real effect, leading to a false-negative conclusion (a Type II error).<sup>[1]</sup>

Furthermore, small datasets make it difficult to verify the assumptions of many common statistical tests, such as the normal distribution of data.<sup>[2]</sup> Outliers can have a disproportionately large effect on the results, and the sample may not accurately represent the broader population, limiting the generalizability of the findings. These factors increase the risk of spurious results and contribute to the challenge of reproducibility in neuroscience and other fields.<sup>[1][2]</sup> This document provides guidance on selecting appropriate statistical tests for small sample sizes and offers a detailed protocol for a representative preclinical experiment.

## Selecting the Appropriate Statistical Test

The choice of statistical analysis for a small dataset is critical and depends on the experimental design, the type of data, and its distribution.

## Parametric vs. Non-parametric Tests

- Parametric tests, such as the t-test and ANOVA, assume that the data are sampled from a population with a specific distribution, typically a normal distribution. While they are more powerful than non-parametric tests when their assumptions are met, they can be misleading if these assumptions are violated, which is often the case with small samples.[3]
- Non-parametric tests, also known as distribution-free tests, do not assume a particular data distribution.[3] They are generally more robust for small sample sizes and when the data is not normally distributed. However, they may have less statistical power than parametric tests if the assumptions for the parametric test are actually met.

## A Decision-Making Workflow

The following diagram illustrates a workflow for selecting an appropriate statistical test when dealing with small sample sizes.



[Click to download full resolution via product page](#)

Caption: A decision-making workflow for selecting a statistical test with a small sample size.

## Bayesian Statistics: An Alternative Approach

Bayesian statistics offer a powerful alternative for analyzing small datasets. Instead of relying solely on the data from the current experiment, Bayesian methods incorporate prior knowledge or beliefs about the parameter of interest. This "prior information" is combined with the data to produce a "posterior distribution," which reflects an updated understanding of the parameter. This approach can be particularly advantageous with small samples, as the prior information can help to stabilize the estimates.

## Data Presentation for Small Sample Sizes

With small datasets, it is often more informative to present the individual data points rather than relying solely on summary statistics like means and standard errors. Bar graphs can be misleading as they can obscure the underlying distribution of the data. Scatterplots, box plots, or violin plots are often better choices as they provide a clearer picture of the data's distribution, spread, and potential outliers.

## Experimental Protocols

The following is a representative protocol for a preclinical *in vivo* efficacy study in a mouse xenograft model of cancer, a common scenario where small sample sizes are employed.

### Protocol: Efficacy of a Novel Kinase Inhibitor in a Human Non-Small Cell Lung Cancer Xenograft Model

#### 1. Animal Model and Husbandry:

- Species: Immunocompromised mice (e.g., NOD/SCID or similar).
- Age: 6-8 weeks at the start of the experiment.
- Housing: Animals are housed in sterile, individually ventilated cages with ad libitum access to food and water. The facility maintains a 12-hour light/dark cycle. All procedures are approved by the Institutional Animal Care and Use Committee (IACUC).

## 2. Tumor Cell Culture and Implantation:

- Cell Line: A human non-small cell lung cancer cell line (e.g., A549) is cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
- Implantation: A suspension of  $1 \times 10^6$  A549 cells in 100  $\mu\text{L}$  of a 1:1 mixture of media and Matrigel is injected subcutaneously into the right flank of each mouse.

## 3. Tumor Growth Monitoring and Group Allocation:

- Tumor growth is monitored three times a week using digital calipers. Tumor volume is calculated using the formula:  $(\text{Length} \times \text{Width}^2) / 2$ .
- When tumors reach an average volume of 100-150  $\text{mm}^3$ , animals are randomized into treatment and control groups (n=5 per group).

## 4. Drug Formulation and Administration:

- Test Article: A novel kinase inhibitor is formulated in a vehicle of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% saline.
- Treatment Group (n=5): The kinase inhibitor is administered via oral gavage once daily at a dose of 20 mg/kg.
- Vehicle Control Group (n=5): The vehicle solution is administered via oral gavage on the same schedule.
- Dosing Volume: 10 mL/kg body weight.

## 5. Endpoint Measurement:

- Primary Endpoint: Tumor growth inhibition. Tumors are measured three times weekly.
- Secondary Endpoints:
  - Body weight is recorded three times weekly as a measure of toxicity.

- At the end of the study (e.g., day 21, or when tumors in the control group reach a predetermined size), tumors are excised and weighed.
- Euthanasia: Animals are euthanized at the end of the study or if they show signs of excessive toxicity (e.g., >20% body weight loss).

## 6. Statistical Analysis Plan:

- The distribution of tumor volume data will be assessed.
- If data are normally distributed, a two-tailed, unpaired Student's t-test will be used to compare the mean final tumor volumes between the treatment and control groups.
- If data are not normally distributed, a Mann-Whitney U test will be used.
- A p-value of < 0.05 will be considered statistically significant.

## Quantitative Data Summary

The following tables present hypothetical data from the described experiment.

Table 1: Tumor Volume (mm<sup>3</sup>)

| Animal ID        | Day 0 | Day 3 | Day 6 | Day 9 | Day 12 | Day 15 | Day 18 | Day 21 |
|------------------|-------|-------|-------|-------|--------|--------|--------|--------|
| Vehicle Control  |       |       |       |       |        |        |        |        |
| V1               | 125   | 180   | 255   | 360   | 510    | 720    | 1015   | 1430   |
| V2               | 130   | 195   | 290   | 430   | 630    | 910    | 1300   | 1850   |
| V3               | 120   | 170   | 240   | 340   | 480    | 680    | 960    | 1350   |
| V4               | 135   | 205   | 310   | 470   | 700    | 1020   | 1480   | 2100   |
| V5               | 128   | 185   | 270   | 390   | 560    | 800    | 1150   | 1650   |
| Mean             | 127.6 | 187.0 | 273.0 | 402.0 | 576.0  | 826.0  | 1181.0 | 1676.0 |
| SD               | 5.8   | 13.5  | 27.4  | 53.6  | 85.3   | 138.8  | 214.2  | 308.2  |
| Kinase Inhibitor |       |       |       |       |        |        |        |        |
| T1               | 122   | 150   | 180   | 210   | 240    | 270    | 300    | 330    |
| T2               | 131   | 165   | 200   | 240   | 280    | 320    | 360    | 400    |
| T3               | 128   | 155   | 190   | 225   | 260    | 295    | 330    | 365    |
| T4               | 135   | 170   | 210   | 255   | 300    | 345    | 390    | 435    |
| T5               | 125   | 152   | 185   | 218   | 250    | 285    | 320    | 350    |
| Mean             | 128.2 | 158.4 | 193.0 | 229.6 | 266.0  | 303.0  | 340.0  | 376.0  |
| SD               | 5.1   | 8.2   | 12.2  | 18.6  | 25.5   | 29.5   | 34.6   | 40.4   |

Table 2: Final Tumor Weight and Body Weight Change

| Group            | Final Tumor Weight (g) | Body Weight Change (%) |
|------------------|------------------------|------------------------|
| Vehicle Control  |                        |                        |
| V1               | 1.45                   | +5.2                   |
| V2               | 1.88                   | +4.8                   |
| V3               | 1.38                   | +6.1                   |
| V4               | 2.12                   | +3.9                   |
| V5               | 1.67                   | +5.5                   |
| Mean             | 1.70                   | +5.1                   |
| SD               | 0.29                   | 0.8                    |
| Kinase Inhibitor |                        |                        |
| T1               | 0.34                   | -2.1                   |
| T2               | 0.41                   | -1.5                   |
| T3               | 0.37                   | -2.5                   |
| T4               | 0.44                   | -1.8                   |
| T5               | 0.36                   | -2.3                   |
| Mean             | 0.38                   | -2.0                   |
| SD               | 0.04                   | 0.4                    |

## Signaling Pathway Visualization

The hypothetical kinase inhibitor in this protocol could be targeting a pathway crucial for cancer cell proliferation and survival, such as the PI3K/AKT/mTOR pathway.



[Click to download full resolution via product page](#)

Caption: A simplified diagram of the PI3K/AKT/mTOR signaling pathway, a common target in cancer therapy.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [jneurosci.org](http://jneurosci.org) [jneurosci.org]
- 2. [neurosciencenews.com](http://neurosciencenews.com) [neurosciencenews.com]
- 3. Statistical Considerations for Preclinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Navigating Statistical Analysis with Small Sample Sizes in Preclinical Research]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1254451#application-of-statistical-test-to-small-sample-size-not-found>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)

